molecular formula C15H18N2S B7560471 2-[1-(Thiophen-3-ylmethyl)-2,3-dihydroindol-3-yl]ethanamine

2-[1-(Thiophen-3-ylmethyl)-2,3-dihydroindol-3-yl]ethanamine

Cat. No. B7560471
M. Wt: 258.4 g/mol
InChI Key: XQABFXIYTGIOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Thiophen-3-ylmethyl)-2,3-dihydroindol-3-yl]ethanamine, also known as TMA-2, is a psychoactive drug that belongs to the family of phenethylamines. It is a derivative of the hallucinogenic drug, amphetamine, and has been found to have similar effects, such as altered perception, mood, and cognition. TMA-2 has been studied for its potential use in scientific research and has shown promising results.

Mechanism of Action

2-[1-(Thiophen-3-ylmethyl)-2,3-dihydroindol-3-yl]ethanamine acts by binding to the 5-HT2A receptor, which results in the activation of various signaling pathways in the brain. This leads to the release of neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and cognition. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and alters visual perception. This compound has been found to have both stimulant and hallucinogenic effects, similar to other phenethylamines.

Advantages and Limitations for Lab Experiments

2-[1-(Thiophen-3-ylmethyl)-2,3-dihydroindol-3-yl]ethanamine has several advantages for use in scientific research. It has a high affinity for the 5-HT2A receptor, making it a potent agonist. It also has a relatively long half-life, allowing for longer experiments. However, this compound has limitations, such as its potential for abuse and the lack of understanding of its long-term effects on the brain.

Future Directions

There are several future directions for the study of 2-[1-(Thiophen-3-ylmethyl)-2,3-dihydroindol-3-yl]ethanamine. One area of research is the development of more selective agonists for the 5-HT2A receptor, which may have fewer side effects. Another area of research is the investigation of the long-term effects of this compound on the brain, particularly in relation to its potential for neurotoxicity. Additionally, more studies are needed to determine the efficacy of this compound in treating psychiatric disorders.

Synthesis Methods

2-[1-(Thiophen-3-ylmethyl)-2,3-dihydroindol-3-yl]ethanamine can be synthesized through various methods, including the reduction of 2-(3-thienyl)acetonitrile with lithium aluminum hydride, followed by the reaction with indole-3-carboxaldehyde and subsequent reduction with sodium borohydride. Other methods include the use of indole-3-acetaldehyde and 3-thienylmethylamine as starting materials.

Scientific Research Applications

2-[1-(Thiophen-3-ylmethyl)-2,3-dihydroindol-3-yl]ethanamine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, perception, and cognition. This compound has also been studied for its potential use in treating various psychiatric disorders, such as depression and anxiety.

properties

IUPAC Name

2-[1-(thiophen-3-ylmethyl)-2,3-dihydroindol-3-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c16-7-5-13-10-17(9-12-6-8-18-11-12)15-4-2-1-3-14(13)15/h1-4,6,8,11,13H,5,7,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQABFXIYTGIOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1CC3=CSC=C3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.